3,3-Dietilpirrolidina

Descripción general

Descripción

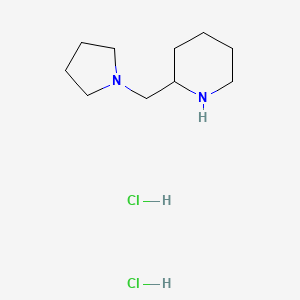

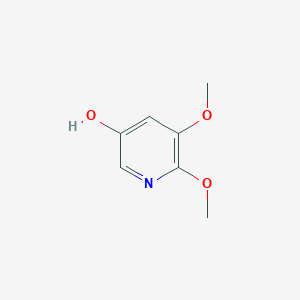

3,3-Diethylpyrrolidine is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 . It is a liquid at room temperature .

Synthesis Analysis

Pyrrolidine derivatives, including 3,3-Diethylpyrrolidine, are often synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

3,3-Diethylpyrrolidine contains a total of 26 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical and Chemical Properties Analysis

3,3-Diethylpyrrolidine is a liquid at room temperature . It has a molecular weight of 127.23 and a molecular formula of C8H17N .Aplicaciones Científicas De Investigación

Síntesis orgánica

3,3-Dietilpirrolidina: es un valioso bloque de construcción en la síntesis orgánica debido a su similitud estructural con la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno. A menudo se utiliza en la síntesis de diversos compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos. Sus sustituyentes dietil pueden influir en las propiedades estéricas y electrónicas de las moléculas sintetizadas, lo que puede conducir a compuestos con actividades biológicas únicas .

Química medicinal

En la química medicinal, This compound sirve como un andamio versátil para el desarrollo de nuevos fármacos. El anillo de pirrolidina es una característica común en muchos compuestos biológicamente activos, y su modificación puede conducir a propiedades farmacocinéticas y farmacodinámicas mejoradas. Este compuesto se puede utilizar para crear análogos de fármacos existentes o para descubrir nuevos agentes terapéuticos con mayor eficacia y menos efectos secundarios .

Estereoisomería

La presencia de centros quirales en This compound la convierte en un auxiliar quiral importante en estudios estereoquímicos. Se puede utilizar para inducir quiralidad en la síntesis asimétrica, lo cual es crucial para producir sustancias enantioméricamente puras. Esto es particularmente importante en la industria farmacéutica, donde la quiralidad de un fármaco puede afectar significativamente su seguridad y eficacia .

Catálisis

This compound: puede actuar como un ligando en sistemas catalíticos, particularmente en catálisis asimétrica. Su capacidad para coordinarse con metales e influir en la estereoquímica de los complejos metálicos resultantes la convierte en un componente valioso en el desarrollo de nuevos procesos catalíticos. Estos procesos son esenciales para la síntesis eficiente y selectiva de moléculas orgánicas complejas .

Química verde

El potencial del compuesto para su uso en aplicaciones de química verde es significativo. Puede participar en reacciones que están diseñadas para ser más respetuosas con el medio ambiente, como aquellas que minimizan el desperdicio o utilizan solventes menos peligrosos. Su aplicación en la síntesis orgánica asistida por microondas (MAOS) es un ejemplo de cómo puede contribuir a procesos químicos más sostenibles .

Ciencia de los materiales

En la ciencia de los materiales, This compound se puede utilizar para modificar las propiedades de los polímeros y otros materiales. Al incorporarlo en la columna vertebral o las cadenas laterales de los polímeros, los investigadores pueden alterar la flexibilidad, durabilidad y otras propiedades físicas del material. Esto puede conducir al desarrollo de nuevos materiales con características específicas para aplicaciones industriales .

Química analítica

Como reactivo analítico, This compound se puede utilizar en varios tipos de espectroscopia y cromatografía. Sus propiedades químicas únicas pueden ayudar en la separación e identificación de mezclas complejas, o en el desarrollo de nuevas metodologías analíticas para detectar sustancias específicas .

Bioquímica

Finalmente, en bioquímica, This compound se puede utilizar para estudiar las interacciones enzima-sustrato, particularmente con enzimas que interactúan naturalmente con la pirrolidina o estructuras similares. Puede servir como un imitador o inhibidor, proporcionando información sobre los mecanismos enzimáticos y ayudando en el diseño de inhibidores enzimáticos para fines terapéuticos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrrolidine alkaloids, a group to which 3,3-diethylpyrrolidine belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

It is known that pyrrolidine alkaloids interact with various targets in the body to exert their effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Biochemical Pathways

A study on tetramate bripiodionen, a compound bearing a pyrrolidine-2,4-dione skeleton, revealed a biosynthetic pathway involving hybrid polyketide synthase (pks) and nonribosomal peptide synthetase (nrps) machineries .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the compound is a liquid at room temperature .

Análisis Bioquímico

Cellular Effects

The effects of 3,3-Diethylpyrrolidine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3,3-Diethylpyrrolidine may alter the activity of signaling molecules, leading to changes in downstream signaling pathways. This can result in modifications in gene expression, affecting the production of proteins essential for cellular function. Furthermore, 3,3-Diethylpyrrolidine can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3,3-Diethylpyrrolidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. By binding to these biomolecules, 3,3-Diethylpyrrolidine can induce conformational changes that either inhibit or activate their function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular mechanisms are essential for understanding how 3,3-Diethylpyrrolidine exerts its biochemical effects .

Temporal Effects in Laboratory Settings

The effects of 3,3-Diethylpyrrolidine can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 3,3-Diethylpyrrolidine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 3,3-Diethylpyrrolidine can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results involving 3,3-Diethylpyrrolidine .

Dosage Effects in Animal Models

The effects of 3,3-Diethylpyrrolidine vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, 3,3-Diethylpyrrolidine can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects of 3,3-Diethylpyrrolidine is essential for determining its therapeutic potential and safety in biochemical applications .

Metabolic Pathways

3,3-Diethylpyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, 3,3-Diethylpyrrolidine may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic balance within the cell. These interactions are crucial for understanding the role of 3,3-Diethylpyrrolidine in cellular metabolism .

Transport and Distribution

The transport and distribution of 3,3-Diethylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 3,3-Diethylpyrrolidine across cellular membranes and its accumulation in specific cellular compartments. The distribution of 3,3-Diethylpyrrolidine within cells can influence its biochemical effects, as its localization determines the biomolecules it interacts with. Understanding the transport and distribution of 3,3-Diethylpyrrolidine is essential for elucidating its cellular and molecular mechanisms .

Subcellular Localization

The subcellular localization of 3,3-Diethylpyrrolidine is a critical factor in determining its activity and function. This compound may be localized to specific cellular compartments, such as the cytoplasm, nucleus, or organelles, depending on its interactions with targeting signals or post-translational modifications. The localization of 3,3-Diethylpyrrolidine can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of 3,3-Diethylpyrrolidine is crucial for elucidating its role in cellular processes .

Propiedades

IUPAC Name |

3,3-diethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8(4-2)5-6-9-7-8/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFVZMTVFSGIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597975 | |

| Record name | 3,3-Diethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34971-71-6 | |

| Record name | 3,3-Diethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-bromo-2-pyridinyl)methyl]-4-Piperidinol](/img/structure/B1319086.png)

![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)

![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)

![7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1319107.png)